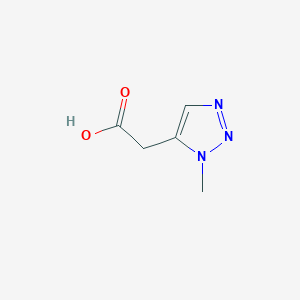![molecular formula C8H8O3 B2696581 7-Oxotricyclo[2.2.1.02,6]heptane-1-carboxylic acid CAS No. 2416230-69-6](/img/structure/B2696581.png)
7-Oxotricyclo[2.2.1.02,6]heptane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“7-Oxotricyclo[2.2.1.02,6]heptane-1-carboxylic acid” is a synthetically versatile chiral intermediate . It has been reported in the literature primarily in connection with prostaglandin synthesis .
Synthesis Analysis
A racemic mixture of the acid can be easily synthesized from norbornadiene . This is then separated by two main methods . One method relies on crystallization with a chiral amine, l-(−)-α-methylbenzylamine to obtain the (+) enantiomer of the acid . The other entails enzymatic hydrolysis of the corresponding methyl ester with commercial lipases .Molecular Structure Analysis
The molecular formula of “this compound” is C8H8O3 . The molecular weight is 152.15 .Chemical Reactions Analysis
The acid is a key intermediate in the synthesis of esters of fluoroprostaglandins . It has been used in the synthesis of d-cloprostenol , a compound that has higher biological activity and that only this enantiomer has luteolytic activity .Physical And Chemical Properties Analysis
The acid is a solid substance . The melting point is between 139-145 °C (lit.) .Aplicaciones Científicas De Investigación
Crystallographic Studies
The crystal structure analysis of compounds related to 7-Oxotricyclo[2.2.1.02,6]heptane-1-carboxylic acid reveals insights into their molecular configurations and interactions. For instance, the study by Fortier et al. (1979) on a stereoisomer of a related compound utilized a new automatic phasing procedure, showcasing the compound's utility in advancing crystallographic techniques (Fortier et al., 1979). Such analyses are crucial for understanding the molecular basis of the compound's interactions and reactivity.
Hydrogen Bonding Patterns
Research by Lalancette et al. (1997) on a bicyclic γ-keto acid analogue demonstrated the formation of intermolecular carboxyl-to-ketone hydrogen-bonded chains, providing insights into the structural motifs that can influence compound stability and reactivity (Lalancette et al., 1997). Understanding these hydrogen bonding patterns is essential for designing molecules with desired physical and chemical properties.
Enantioselective Separations
The development of enantioselective liquid chromatography (LC) methods for compounds structurally similar to this compound, as described by Xiao-hai Tang et al. (2009), highlights the compound's importance in chiral separations and analysis. This research is crucial for the pharmaceutical industry, where the separation of enantiomers can impact drug efficacy and safety (Xiao-hai Tang et al., 2009).
Synthetic Applications
Studies on the synthesis and hydrogenolysis of related compounds provide a foundation for developing new synthetic routes and methodologies. For example, the work by Zolotarev and Razin (2007) on synthesizing ketones with tricyclo[4.4.0.02,7]decane and tricyclo[5.4.0.02,8]undecane skeletons from a phenyltricycloheptan-1-carboxylic acid derivative opens new avenues for synthetic organic chemistry (Zolotarev & Razin, 2007).
Safety and Hazards
Propiedades
IUPAC Name |
7-oxotricyclo[2.2.1.02,6]heptane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-6-3-1-4-5(2-3)8(4,6)7(10)11/h3-5H,1-2H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAVCQAKOMNLNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3C1C3(C2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(2,5-dimethylphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2696504.png)

![6-Acetyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2696507.png)

![3-(3,5-Dichlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2696510.png)
![ethyl 2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)hexanoate](/img/structure/B2696512.png)
![N-(2,5-difluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2696513.png)

![2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2696516.png)
![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(2-ethoxyphenyl)acetamide](/img/structure/B2696517.png)
